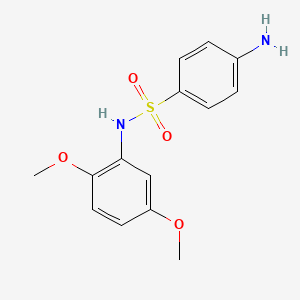

4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide

Descripción

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- EI-MS (m/z):

Table 1: Summary of Spectroscopic Data

| Technique | Key Signals | Functional Group Assignment |

|---|---|---|

| ¹H NMR | δ 3.75 ppm (s) | Methoxy (–OCH₃) |

| ¹³C NMR | δ 153.2 ppm | C–O (methoxy) |

| IR | 1340 cm⁻¹ | S=O asymmetric stretch |

| UV-Vis | λₘₐₐ = 270 nm | Aromatic π→π* transition |

| MS | [M]⁺ = 308.35 | Molecular ion |

Data compiled from .

Propiedades

IUPAC Name |

4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-19-11-5-8-14(20-2)13(9-11)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZPCDJZVOAORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide typically involves the reaction of 2,5-dimethoxyaniline with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and methoxy groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfonic acids or nitro compounds.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula for 4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide is . The compound features an amino group, a sulfonamide group, and two methoxy substituents on the phenyl ring. These structural components contribute to its reactivity and biological activity.

Chemistry

- Building Block : This compound serves as an essential building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including substitution and oxidation reactions.

- Reagent : It acts as a reagent in chemical reactions aimed at synthesizing other derivatives with potential pharmaceutical applications.

Biology

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, notably carbonic anhydrases. Its interaction with these enzymes can lead to alterations in bicarbonate production and cellular pH, making it relevant for metabolic studies .

- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent .

Medicine

- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The presence of methoxy groups enhances its cytotoxicity by improving cellular uptake .

- Drug Development : The compound is being investigated as a precursor for developing new pharmaceutical agents targeting specific diseases, including cancer and bacterial infections .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. Results showed significant inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In experiments involving human cancer cell lines such as MDA-MB-231 (breast cancer), the compound exhibited IC50 values in the low micromolar range. These findings underscore its potential as a therapeutic agent against certain types of cancer due to its ability to induce apoptosis through caspase activation and modulation of cell cycle regulators .

Mecanismo De Acción

The mechanism of action of 4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Versatility: The amino group in this compound enables derivatization into amides (e.g., A4.14), expanding its utility in medicinal chemistry .

- Substituent Effects : Methoxy groups at 2,5-positions balance electron-donating effects and steric bulk, optimizing interactions with both hydrophilic and hydrophobic enzyme regions.

- Heterocyclic Advantage : Pyrimidine or oxazole-containing analogues demonstrate improved target engagement, suggesting avenues for optimizing the parent compound’s bioactivity .

Actividad Biológica

The compound 4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide , often referred to as compound (2), has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data tables and case studies.

Research indicates that this compound acts primarily as an inhibitor of Rac proteins , which are small GTPases involved in various cellular processes, including cell migration, adhesion, and cytoskeletal reorganization. The inhibition of Rac activation has been shown to affect several downstream signaling pathways critical for tumor progression and metastasis.

Key Findings:

- Inhibition of Rac Activation : Compound (2) significantly inhibits Rac-induced actin reorganization in fibroblasts, demonstrating its potential as an anti-cancer agent by blocking cellular motility .

- Impact on Cell Migration : Studies have shown that treatment with compound (2) reduces cell migration rates in 3T3 cells, a common model for studying fibroblast behavior .

- Effects on Bronchoconstriction : In vivo studies indicate that compound (2) can prevent bronchoconstriction and airway hyperresponsiveness in murine models, suggesting potential applications in treating respiratory conditions .

Pharmacological Activity

The biological activity of this compound has been assessed in various experimental models. Below is a summary of its effects:

| Biological Activity | Effect | Reference |

|---|---|---|

| Cell Migration | Decreased | |

| Actin Reorganization | Inhibited | |

| Airway Hyperresponsiveness | Prevented | |

| Perfusion Pressure | Decreased |

Study on Perfusion Pressure

A study evaluated the effects of 4-amino derivatives on perfusion pressure using an isolated rat heart model. The results indicated that these compounds could lower perfusion pressure significantly compared to control groups. This suggests a potential cardiovascular application for the compound .

Antitumor Activity

In another study focusing on antitumor activity against mouse lymphoid leukemia, this compound was tested alongside other sulfonamides. Although it showed no significant antitumor activity in this specific model, it highlighted the need for further exploration into its efficacy against different cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamide derivatives. The presence of methoxy groups at specific positions on the phenyl ring appears to enhance the compound's inhibitory effects on Rac proteins and its overall biological efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via sulfonylation of 2,5-dimethoxyaniline with 4-aminobenzenesulfonyl chloride under basic conditions (pH 8–9). Optimization involves controlling temperature (0–5°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios. Slow reagent addition and inert atmospheres (N₂/Ar) minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and confirm sulfonamide linkage (δ 7.8–8.2 ppm for SO₂NH).

- FTIR : Identify sulfonyl S=O stretches (1150–1350 cm⁻¹) and N–H vibrations (3300–3500 cm⁻¹).

- XRD : Use SHELX or WinGX suites for single-crystal structure determination. Refinement with SHELXL resolves anisotropic displacement parameters and hydrogen-bonding networks .

Q. How does the electronic environment of the 2,5-dimethoxyphenyl group influence the compound’s reactivity?

- Methodological Answer : The methoxy groups act as electron-donating substituents, directing electrophilic substitution to the para position. Computational studies (DFT, HOMO-LUMO analysis) quantify electron density distribution, while Hammett parameters correlate substituent effects with reaction rates .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or packing interactions?

- Methodological Answer : Refinement using SHELXL ( ) with high-resolution (<1.0 Å) data enables precise modeling of torsional angles and intermolecular interactions (e.g., π-π stacking between aromatic rings). Compare residual density maps to validate hydrogen-bonding motifs (N–H···O) and identify disorder .

Q. What strategies address contradictions in biological activity data across studies (e.g., antimicrobial efficacy)?

- Methodological Answer :

- Assay Standardization : Control variables like pH, temperature, and bacterial strain specificity.

- Purity Validation : Use HPLC (≥95% purity) and LC-MS to exclude degradation products.

- Orthogonal Assays : Cross-validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm target binding .

Q. How can computational docking studies improve structure-activity relationship (SAR) predictions for sulfonamide derivatives?

- Methodological Answer :

- Docking Workflow : Prepare ligand (compound) and receptor (e.g., dihydropteroate synthase) structures in AutoDock Vina. Use PyMOL for visualization.

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Adjust force fields (AMBER/CHARMM) to account for sulfonamide flexibility .

Q. What experimental and computational methods reconcile discrepancies in solubility or stability data?

- Methodological Answer :

- Solubility : Measure via shake-flask method (UV-Vis quantification) in buffers (pH 1–13). Compare with COSMO-RS simulations.

- Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. Use QSPR models to predict hydrolysis/oxidation pathways .

Critical Analysis of Evidence

- Contradictions : Some studies report divergent antimicrobial activities due to variations in bacterial strain resistance profiles (e.g., E. coli vs. S. aureus) .

- Gaps : Limited high-resolution cryo-EM data for target-receptor complexes; molecular dynamics simulations are needed to explore conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.